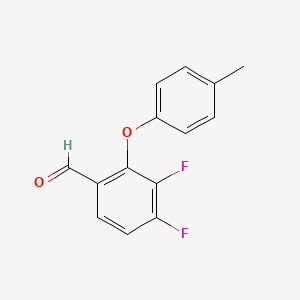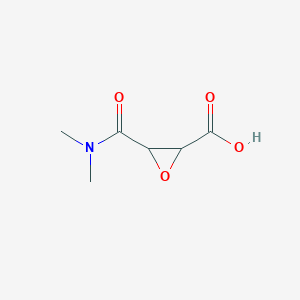
1,2,2,6,6-Pentamethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2,6,6-Pentamethylpiperazine is a heterocyclic organic compound with the molecular formula C9H20N2. It is a derivative of piperazine, characterized by the presence of five methyl groups attached to the nitrogen atoms in the piperazine ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,2,6,6-Pentamethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and controlled temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the desired product efficiently.
化学反应分析
1,2,2,6,6-Pentamethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups replace the hydrogen atoms. Common reagents for these reactions include alkyl halides and aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-aryl derivatives .
科学研究应用
1,2,2,6,6-Pentamethylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions .
Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs and as a potential therapeutic agent for various medical conditions .
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties .
作用机制
The mechanism of action of 1,2,2,6,6-Pentamethylpiperazine involves its interaction with specific molecular targets and pathways. As a ganglion-blocking agent, it inhibits the transmission of nerve impulses by blocking the action of acetylcholine at nicotinic receptors in the autonomic ganglia . This action results in the relaxation of smooth muscles and a decrease in blood pressure, making it useful in the treatment of hypertension.
相似化合物的比较
1,2,2,6,6-Pentamethylpiperazine can be compared with other similar compounds, such as:
1,2,2,6,6-Pentamethylpiperidine: Both compounds share a similar structure but differ in the presence of an additional nitrogen atom in this compound.
The uniqueness of this compound lies in its steric hindrance due to the methyl groups, which influences its reactivity and makes it suitable for specific applications in research and industry.
属性
CAS 编号 |
63867-56-1 |
|---|---|
分子式 |
C9H20N2 |
分子量 |
156.27 g/mol |
IUPAC 名称 |
1,2,2,6,6-pentamethylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-10-7-9(3,4)11(8)5/h10H,6-7H2,1-5H3 |
InChI 键 |
UILJIUFPKKZQQS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCC(N1C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
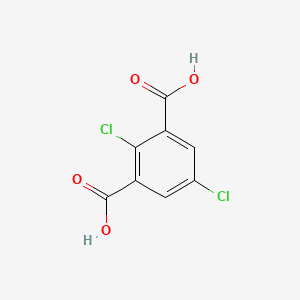
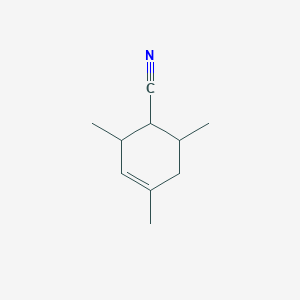
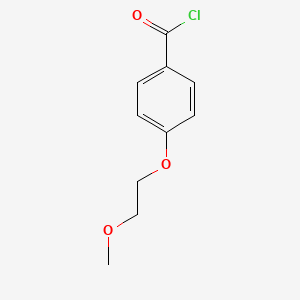
![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)


![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)
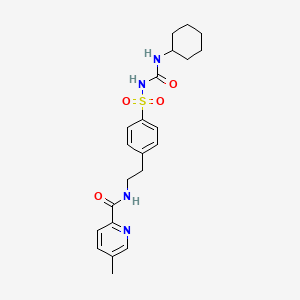
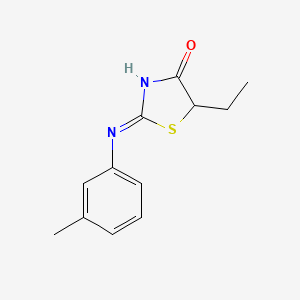
![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)
